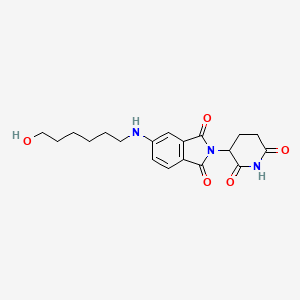

Pomalidomide-5'-C6-OH

Description

Properties

Molecular Formula |

C19H23N3O5 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5-(6-hydroxyhexylamino)isoindole-1,3-dione |

InChI |

InChI=1S/C19H23N3O5/c23-10-4-2-1-3-9-20-12-5-6-13-14(11-12)19(27)22(18(13)26)15-7-8-16(24)21-17(15)25/h5-6,11,15,20,23H,1-4,7-10H2,(H,21,24,25) |

InChI Key |

MCYFELWFVAERGW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCO |

Origin of Product |

United States |

Synthetic Methodologies for Pomalidomide 5 C6 Oh and Its Derivatives

Chemical Synthesis of the Pomalidomide (B1683931) Core

The pomalidomide core structure is an amino-substituted isoindoline-1,3-dione fused to a piperidine-2,6-dione ring system. Its synthesis has been approached through various routes, often starting from substituted phthalic anhydrides.

Traditional synthesis of the pomalidomide core often involves multiple steps with purification required at each stage. nih.gov A common pathway begins with the condensation of 3-nitrophthalic anhydride (B1165640) with L-glutamine, which can lead to racemization at the chiral center. uni-muenchen.de This is typically followed by a reduction of the nitro group to an amine. uni-muenchen.de A significant advancement is the development of a one-pot synthesis that can produce pomalidomide in high yield (80%) from commercially available starting materials without the need for intermediate purification steps. nih.gov This method avoids the nitro-group reduction step, as the aniline (B41778) starting material is tolerated in the reaction. nih.gov

Further optimizations have focused on the final step of linker attachment. For derivatives made via nucleophilic aromatic substitution (SNAr) on a 4-fluoro-thalidomide precursor, solvent choice is critical. While DMF is commonly used, it can lead to the formation of a dimethylamine-containing byproduct, complicating purification and lowering yields. rsc.org Switching the solvent to DMSO and optimizing the reaction temperature (e.g., 130 °C for primary amines and 90 °C for secondary amines) has been shown to significantly improve yields and simplify purification. rsc.orgnih.gov

The synthesis of the pomalidomide core relies on key precursors that form the two main parts of the molecule: the phthalimide (B116566) ring and the glutarimide (B196013) ring.

| Precursor Type | Example Compounds | Role in Synthesis | Reference |

| Phthalimide Precursors | 3-Nitrophthalic Anhydride, 4-Aminophthalic Acid | Forms the substituted isoindoline-1,3-dione part of the core. | uni-muenchen.de, nih.gov |

| Glutarimide Precursors | L-Glutamine, 3-Aminopiperidine-2,6-dione (B110489) | Forms the piperidine-2,6-dione (glutarimide) ring that binds to CRBN. | uni-muenchen.de, jst.go.jp |

| Halogenated Intermediates | 4-Fluorothalidomide | Used for synthesizing C4-linked derivatives via SNAr reactions. | nih.gov, researchgate.net |

| Coupling Agents | Carbonyldiimidazole (CDI) | Facilitates the cyclization and formation of the final imide structure. | uni-muenchen.de |

One established synthetic route involves reacting 3-nitrophthalic acid with 3-amino-piperidine-2,6-dione using a coupling agent, followed by reduction of the nitro group to yield pomalidomide. jst.go.jp Another efficient method involves the direct condensation of an appropriate phthalic acid or anhydride with 3-aminopiperidine-2,6-dione. nih.gov

Linker Integration Strategies for Pomalidomide-5'-C6-OH

While many pomalidomide-based PROTACs utilize a linker attached at the 4-amino position, recent research has highlighted the advantages of functionalization at the C5 position of the phthalimide ring. researchgate.netnih.gov This alternative attachment point can reduce the off-target degradation of vital endogenous zinc finger (ZF) proteins, thereby enhancing the specificity and potency of the resulting PROTAC. researchgate.netnih.gov Attaching the linker at the C5 position has been shown to diminish the degradation of the known pomalidomide neosubstrate IKZF1. nih.gov

The synthesis of a C5-linked derivative like this compound would necessitate starting with a phthalic acid or anhydride precursor that is already functionalized at the appropriate position (what will become C5). The specific synthesis of a C6-OH linker at this position would likely involve a nucleophilic aromatic substitution (SNAr) or a cross-coupling reaction on a suitably activated phthalimide precursor. For example, a 5-fluoro or 5-bromo-4-aminophthalic anhydride could serve as a starting point.

A plausible synthetic route could involve:

Reaction of a 5-halogenated-4-aminophthalic acid derivative with a protected 6-hydroxy-1-hexylamine or a similar bifunctional reagent.

Condensation of the resulting intermediate with 3-aminopiperidine-2,6-dione to form the complete pomalidomide derivative.

Deprotection of the terminal hydroxyl group to yield the final this compound.

Studies have shown that various functional groups, including alcohols, are well-tolerated in SNAr reactions used to create pomalidomide derivatives, suggesting the feasibility of incorporating a hydroxyl-terminated linker. rsc.org

The terminal hydroxyl group of the C6-OH linker is a versatile functional handle for subsequent conjugation to a protein-of-interest (POI) ligand to form a PROTAC. The hydroxyl group can be readily converted into other functional groups to facilitate various coupling chemistries.

| Initial Functional Group | Target Functional Group | Example Reaction | Purpose |

| Hydroxyl (-OH) | Azide (B81097) (-N₃) | Tosylation followed by substitution with sodium azide. | Enables "click chemistry" (CuAAC) for efficient PROTAC assembly. |

| Hydroxyl (-OH) | Carboxylic Acid (-COOH) | Oxidation (e.g., using Jones reagent or TEMPO). | Allows for standard amide bond formation with an amine-containing POI ligand. |

| Hydroxyl (-OH) | Halide (-Br, -Cl) | Reaction with PBr₃ or SOCl₂. | Creates an electrophilic site for substitution by a nucleophilic POI ligand. |

| Hydroxyl (-OH) | Mesylate/Tosylate (-OMs, -OTs) | Reaction with mesyl chloride or tosyl chloride. | Creates a good leaving group for nucleophilic substitution. |

This functional group interconversion allows for a modular approach to PROTAC synthesis, where the pomalidomide-linker fragment can be prepared separately and then efficiently coupled to a wide variety of POI ligands. researchgate.net

Design and Synthesis of this compound Based PROTACs

The design of PROTACs using C5-functionalized pomalidomide ligands is driven by the need to improve on-target potency while minimizing off-target effects. researchgate.net By creating a "bump" at the C5 position, the binding geometry of the resulting ternary complex (CRBN-PROTAC-POI) can be altered to disfavor the recruitment of off-target proteins like zinc fingers, without disrupting the desired interaction with CRBN itself, which is primarily mediated by the glutarimide ring. researchgate.net

A rational design approach involves creating a library of pomalidomide analogues with different linker types and attachment points to screen for optimal properties. researchgate.net For instance, PROTACs with piperazine (B1678402) and 2,6-diazaspiro[3.3]heptane substituents at the C5 position have been shown to effectively target the anaplastic lymphoma kinase (ALK) with reduced off-target degradation and enhanced potency. researchgate.net

The synthesis of a PROTAC using this compound would follow a convergent strategy. The pomalidomide-linker piece, once synthesized and its terminal -OH group appropriately functionalized (e.g., converted to an azide or carboxylic acid), is coupled to a POI ligand that has a complementary reactive handle (e.g., an alkyne or an amine). This modular approach allows for the rapid generation of a library of PROTACs for structure-activity relationship (SAR) studies. nih.gov

Modular Synthesis Approaches for Bifunctional Degrader Construction

The construction of pomalidomide-based bifunctional degraders has evolved from challenging, low-yield reactions to highly efficient and modular strategies. rsc.org Early methods for preparing pomalidomide conjugates were often plagued by prolonged reaction times and the formation of intractable byproducts, complicating purification and limiting the rapid generation of degrader libraries. researchgate.netresearchgate.net

A predominant and highly successful modular approach involves the nucleophilic aromatic substitution (SNAr) reaction on a fluorinated pomalidomide precursor. researchgate.netnih.gov The synthesis typically begins with 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, which serves as the electrophilic partner. To generate this compound, this fluorinated starting material is treated with a linker containing a primary amine, such as 6-aminohexan-1-ol. The amino group of the linker acts as a nucleophile, displacing the fluoride (B91410) at the 4-position of the isoindoline (B1297411) ring. This reaction is generally conducted in a polar aprotic solvent like dimethylformamide (DMF) and facilitated by a non-nucleophilic organic base, for instance, diisopropylethylamine (DIPEA), to neutralize the hydrofluoric acid byproduct. nih.gov

This modularity is a significant advantage, as a wide array of linkers with different lengths, compositions, and terminal functional groups can be readily installed on the pomalidomide core, allowing for systematic optimization of the final PROTAC molecule. rsc.org Research has shown that using linkers with secondary amines can, in some cases, provide even greater yields compared to their primary amine counterparts. rsc.org

Table 1: Representative Modular Synthesis of this compound

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione | 6-aminohexan-1-ol | This compound | Nucleophilic Aromatic Substitution (SNAr) |

Incorporation of Target Protein Ligands via the 5'-C6-OH Moiety

The this compound molecule is a key intermediate whose value lies in its terminal hydroxyl (-OH) group. This functional group serves as a versatile and convenient attachment point for conjugating a ligand designed to bind a specific protein of interest (POI). The structure and length of the linker, in this case, a hexyl chain, are crucial determinants of the final degrader's ability to induce a stable and productive ternary complex between CRBN and the target protein. researchgate.net

The terminal hydroxyl group can be leveraged in a variety of well-established coupling reactions to attach the POI ligand:

Esterification: The hydroxyl group can be readily coupled with a POI ligand that possesses a carboxylic acid functional group. This reaction is typically mediated by standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP). nih.gov

Etherification: The hydroxyl can be converted into an ether linkage. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a base and then reacted with an alkyl halide-functionalized POI ligand.

Click Chemistry: For a highly efficient and specific conjugation, the hydroxyl group can be chemically modified into an azide or a terminal alkyne. This allows for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with a POI ligand bearing the complementary functional group. This approach is widely used in modern drug discovery for its reliability and biocompatibility.

The choice of conjugation chemistry and the resulting linkage are critical design elements. For example, a PROTAC composed of a JQ1 derivative (a BET bromodomain inhibitor) and a pomalidomide derivative can effectively degrade BRD4. nih.gov The synthesis of such a molecule could involve the esterification of a carboxylic acid-bearing JQ1 analogue with the hydroxyl group of this compound.

Table 2: Common Conjugation Strategies Utilizing the -OH Handle

| Functional Group on Target Ligand | Coupling Reaction Type | Linkage Formed in Final PROTAC | Example Target Protein Class |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Esterification | Ester | BET Bromodomains (JQ1) |

| Alkyl Halide (-Br, -Cl) | Williamson Ether Synthesis | Ether | Various Kinase Inhibitors |

| Alkyne or Azide | Click Chemistry (e.g., CuAAC) | Triazole | STATs, Transcription Factors |

Molecular Mechanisms of Action of Pomalidomide 5 C6 Oh Derived Protacs

Cereblon (CRBN) Engagement by the Pomalidomide (B1683931) Moiety

The foundation of a pomalidomide-based PROTAC's function is the specific and high-affinity interaction of its pomalidomide part with Cereblon (CRBN). CRBN serves as the substrate receptor for the Cullin-RING Ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex. nih.govnih.gov The immunomodulatory drugs (IMiDs), including thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide, are well-established CRBN ligands. nih.govnih.gov In the context of a PROTAC, this pomalidomide moiety acts as the "anchor" that hijacks the CRL4^CRBN^ machinery. explorationpub.com

Pomalidomide binds to a specific hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN. nih.govacs.org This binding is primarily driven by the glutarimide (B196013) ring of pomalidomide, which fits into a "tri-tryptophan pocket" in CRBN. acs.org Biophysical and biochemical studies have consistently shown that pomalidomide and its analogue lenalidomide bind more strongly to CRBN than the parent compound, thalidomide. nih.gov

The affinity of pomalidomide for the CRBN-DDB1 complex has been quantified using various techniques, showing a significant binding interaction. For example, fluorescence-based thermal shift assays and competitive binding assays have demonstrated that pomalidomide binds to the CRBN-DDB1 complex with an IC50 value of approximately 3 µM. nih.govresearchgate.net Other studies in myeloma cell lysates have reported similar potencies. researchgate.net This direct binding is crucial for the subsequent recruitment of the target protein. nih.gov Mutations in the key tryptophan residues within the binding pocket can abrogate this interaction, rendering the PROTAC inactive. nih.gov

| Compound | Assay Type | Reported Affinity (IC50) | Reference |

|---|---|---|---|

| Pomalidomide | Thermal Melt Shift (CRBN-DDB1 complex) | ~3 µM | nih.gov |

| Lenalidomide | Thermal Melt Shift (CRBN-DDB1 complex) | ~3 µM | nih.gov |

| Thalidomide | Thermal Melt Shift (CRBN-DDB1 complex) | ~30 µM | nih.gov |

| Pomalidomide | Competitive Binding (U266 cell lysate) | ~2 µM | researchgate.net |

| Lenalidomide | Competitive Binding (U266 cell lysate) | ~2 µM | researchgate.net |

The structural basis for the interaction between pomalidomide and CRBN has been elucidated through X-ray crystallography and cryo-electron microscopy. researchgate.netrcsb.orgrcsb.org These studies reveal that pomalidomide and other IMiDs bind within the TBD of CRBN, which is part of the larger CRL4^CRBN^ E3 ligase complex. rcsb.org The glutarimide moiety is essential for this binding, while the phthalimide (B116566) ring is solvent-exposed, allowing for the attachment of linkers to create PROTACs without disrupting the CRBN interaction. acs.orgresearchgate.net

Crystal structures of the DDB1-CRBN complex bound to pomalidomide (e.g., PDB ID: 4CI3, 8D81) show that the drug induces a conformational change in CRBN, creating a novel surface for the recruitment of "neosubstrates"—proteins not normally targeted by CRBN. acs.orgrcsb.orgrcsb.org In a PROTAC, the POI becomes this neosubstrate. The structure of the ternary complex involving CRBN, pomalidomide, and the neosubstrate IKZF1 (PDB ID: 6H0F) reveals how the pomalidomide molecule acts as a "molecular glue," stabilizing the protein-protein interactions between CRBN and the target. researchgate.net The amino group on pomalidomide's phthalimide ring can form crucial hydrogen bonds that stabilize the ternary complex, an interaction that differs from thalidomide and contributes to varying substrate specificities. researchgate.net

| Complex | PDB ID | Method | Resolution | Reference |

|---|---|---|---|---|

| DDB1-CRBN bound to Pomalidomide | 4CI3 | X-ray Diffraction | 3.50 Å | rcsb.org |

| CRBN-DDB1 bound to Pomalidomide | 8D81 | Cryo-EM | 2.60 Å | rcsb.org |

| CRBN-Pomalidomide-IKZF1 | 6H0F | X-ray Diffraction | 2.68 Å | researchgate.net |

Formation of the E3 Ligase-PROTAC-Target Protein Ternary Complex

The cornerstone of PROTAC efficacy is the formation of a productive POI-PROTAC-E3 ligase ternary complex. frontiersin.orgnih.gov This event brings the target protein into close proximity with the E3 ligase, which is the necessary first step for its subsequent ubiquitination and degradation. exlibrisgroup.com The stability and conformation of this ternary complex are critical determinants of the PROTAC's potency and degradation efficiency. nih.govrepec.org

For a "Pomalidomide-5'-C6-OH" derived PROTAC, the linker consists of a six-carbon alkyl chain attached to the 5-position of the pomalidomide phthalimide ring, terminating in a hydroxyl (-OH) group.

Linker Length and Flexibility : A six-carbon (C6) alkyl chain provides significant conformational flexibility. This flexibility can be advantageous, allowing the PROTAC to adopt a conformation that minimizes steric clashes and facilitates favorable protein-protein interactions between the POI and CRBN. arxiv.org However, the optimal linker length is highly dependent on the specific POI and can only be determined empirically. nih.govresearchgate.net Linkers that are too short may prevent simultaneous binding, while those that are too long might not form a productive complex. arxiv.org

Ubiquitination and Proteasomal Degradation Cascades

Once a stable ternary complex is formed, the catalytic phase of the PROTAC mechanism begins. nih.gov The CRL4^CRBN^ complex, now in proximity to the POI, facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to accessible lysine (B10760008) residues on the surface of the target protein. nih.govmdpi.com

This process involves a cascade of enzymatic reactions. First, ubiquitin is activated by an E1 activating enzyme in an ATP-dependent manner. nih.gov The activated ubiquitin is then transferred to an E2 conjugating enzyme. nih.gov The E3 ligase (CRBN) acts as the final component, specifically recognizing the POI (as a neosubstrate) and catalyzing the transfer of ubiquitin from the E2 enzyme to the target. researchgate.net This process is repeated to form a polyubiquitin (B1169507) chain on the POI, which acts as a degradation signal. frontiersin.org The polyubiquitinated target protein is then recognized and unfolded by the 26S proteasome, which proteolytically degrades it into small peptides. nih.govfrontiersin.org The PROTAC molecule and the E3 ligase are released and can participate in further rounds of degradation, underscoring the catalytic nature of this technology. researchgate.net

Compound and Protein Information

| Name | Type | Role in Article |

|---|---|---|

| Pomalidomide | Small Molecule | E3 ligase (CRBN) ligand; core component of the PROTAC. |

| This compound | PROTAC Component | The specific subject of the article, a pomalidomide-linker conjugate. |

| Cereblon (CRBN) | Protein | Substrate receptor of the CRL4 E3 ubiquitin ligase complex, engaged by pomalidomide. |

| Lenalidomide | Small Molecule | An immunomodulatory drug (IMiD) and CRBN ligand, used for comparison. |

| Thalidomide | Small Molecule | An immunomodulatory drug (IMiD) and CRBN ligand, used for comparison. |

| IKZF1 (Ikaros) | Protein | A known neosubstrate of CRBN when bound to pomalidomide; used in structural studies. |

| DDB1 | Protein | A core component of the CRL4 E3 ubiquitin ligase complex. |

| Ubiquitin | Protein | A small regulatory protein that tags target proteins for degradation. |

| 26S Proteasome | Protein Complex | The cellular machinery responsible for degrading polyubiquitinated proteins. |

Recruitment of Ubiquitin-Conjugating Enzymes (E2)

Once the ternary complex is formed, the E3 ligase recruits a ubiquitin-conjugating enzyme (E2). nih.gov E2 enzymes are responsible for carrying activated ubiquitin from the E1 ubiquitin-activating enzyme and transferring it to the substrate protein. nih.gov The specific E2 enzymes recruited can influence the type of ubiquitin chain that is formed on the target protein. nih.gov Research has shown that for lenalidomide-dependent CRL4CRBN activity, the E2 ubiquitin-conjugating enzyme UBE2G1 is critical. nih.gov Another E2 enzyme, UBE2D3, has also been shown to cooperate in the polyubiquitination of lenalidomide-induced substrates. nih.gov The type of ubiquitin linkage, most commonly through lysine 48 (K48), dictates the fate of the ubiquitinated protein, with K48-linked chains typically leading to proteasomal degradation. nih.gov

Polyubiquitination of Neo-Substrates and Targeted Proteins

Following the recruitment of the E2 enzyme, the target protein, now considered a "neo-substrate" of the E3 ligase, is polyubiquitinated. This process involves the covalent attachment of a chain of ubiquitin molecules to one or more lysine residues on the surface of the target protein. nih.gov The formation of this polyubiquitin chain acts as a signal for degradation by the proteasome. nih.govresearchgate.net The ability of pomalidomide-based PROTACs to induce the polyubiquitination of their target proteins is central to their mechanism of action. nih.govnih.govresearchgate.net This process is dependent on the presence of the CRBN E3 ligase, as demonstrated by experiments where the degradation of the target protein is blocked by the presence of pomalidomide alone or by inhibition of CRBN. nih.gov

Recognition and Degradation by the 26S Proteasome

The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large, multi-subunit protease complex responsible for degrading most intracellular proteins. nih.govnih.gov The proteasome recognizes the polyubiquitin chain, unfolds the target protein, and cleaves it into small peptides. nih.gov This degradation is an ATP-dependent process. nih.gov The successful degradation of the target protein removes it from the cellular environment, thereby achieving the therapeutic goal of the PROTAC. The degradation of the target protein by the proteasome has been confirmed in numerous studies through the use of proteasome inhibitors, which rescue the degradation of the target protein. researchgate.net

Substrate Specificity and Neo-Substrate Recruitment

The substrate specificity of pomalidomide-based PROTACs is determined by both the pomalidomide moiety and the ligand that targets the protein of interest. Pomalidomide itself has been shown to induce the degradation of specific neo-substrates, even without being part of a PROTAC molecule. nih.govresearchgate.netnih.gov

Degradation of Ikaros (IKZF1) and Aiolos (IKZF3)

Pomalidomide is known to induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govresearchgate.netnih.gov This occurs through the binding of pomalidomide to CRBN, which then recruits IKZF1 and IKZF3 for ubiquitination and proteasomal degradation. nih.govnih.gov The degradation of these transcription factors is a key mechanism of action for the anti-myeloma and immunomodulatory effects of pomalidomide. nih.govnih.gov Studies have shown that pomalidomide induces a rapid and sustained degradation of both Ikaros and Aiolos in multiple myeloma cells. nih.gov Pomalidomide demonstrates a greater effect on the rate of degradation of both Ikaros and Aiolos compared to lenalidomide. nih.gov

Targeting Novel Neo-Substrates and PROTAC-Specific Substrates (e.g., HDAC8, mTOR, BRD4, BTK)

By incorporating a this compound linker into a PROTAC, the substrate scope can be expanded beyond the natural neo-substrates of pomalidomide. The warhead of the PROTAC directs the CRBN E3 ligase to a new protein of interest, leading to its degradation. This has been successfully demonstrated for a variety of targets.

HDAC8: PROTACs have been developed that link a histone deacetylase 8 (HDAC8) inhibitor to pomalidomide. nih.gov These PROTACs have been shown to selectively degrade HDAC8, with one compound, ZQ-23, achieving a maximal degradation (Dmax) of 93% and a half-maximal degradation concentration (DC50) of 147 nM. nih.gov The degradation of HDAC8 was confirmed to be mediated by the ubiquitin-proteasome pathway. nih.gov

mTOR: Researchers have designed and synthesized PROTACs that target the mechanistic target of rapamycin (B549165) (mTOR) by conjugating an mTOR kinase inhibitor, MLN0128, with pomalidomide. researchgate.netnih.gov These PROTACs exhibited mTOR inhibitory activity and suppressed the proliferation of cancer cells. researchgate.netnih.gov

BRD4: Bromodomain-containing protein 4 (BRD4) is another target that has been successfully degraded using pomalidomide-based PROTACs. nih.govnih.gov These PROTACs have been shown to effectively reduce BRD4 levels in cells, leading to anti-tumor effects in models of colorectal cancer. nih.gov

BTK: Bruton's tyrosine kinase (BTK) is a validated target in B-cell malignancies. nih.govnih.govresearchgate.net Pomalidomide-based PROTACs targeting BTK have been developed and have shown high potency in degrading BTK. nih.gov For example, the PROTAC PTD10, which links the BTK inhibitor GDC-0853 to pomalidomide, has a DC50 of 0.5 nM for BTK degradation. nih.gov The degradation of BTK by these PROTACs is dependent on CRBN and can be blocked by co-treatment with pomalidomide. nih.gov

Table of PROTAC-Specific Substrates and their Degradation Parameters:

| Target Protein | PROTAC Example | DC50 | Dmax | Cell Line | Reference |

| HDAC8 | ZQ-23 | 147 nM | 93% | Not Specified | nih.gov |

| BTK | PTD10 | 0.5 nM | Not Specified | Ramos | nih.gov |

Structure Activity Relationship Sar Studies and Rational Design Principles for Pomalidomide 5 C6 Oh Based Protacs

Chemical Modifications of the Pomalidomide (B1683931) Core and their Effect on CRBN Binding

The pomalidomide moiety serves as the crucial E3 ligase-recruiting element in these PROTACs. Its interaction with CRBN is a prerequisite for the formation of a productive ternary complex (Target Protein-PROTAC-CRBN) that leads to target ubiquitination and subsequent degradation by the proteasome. The binding affinity of pomalidomide and its analogs to CRBN is a critical determinant of PROTAC efficacy.

Pomalidomide, along with its parent compound thalidomide (B1683933) and its analogue lenalidomide (B1683929), binds to the CRBN-DDB1 complex. researchgate.netresearchgate.net The glutarimide (B196013) ring of these molecules is essential for this interaction. researchgate.net Studies have shown that pomalidomide and lenalidomide exhibit stronger binding to CRBN compared to thalidomide. researchgate.netrsc.org For instance, competitive binding assays demonstrated that lenalidomide and pomalidomide inhibit the binding of a thalidomide analog to CRBN with similar and greater potency than thalidomide itself. researchgate.net Specifically, the IC50 values for inhibiting CRBN binding in U266 myeloma cell extracts were approximately 2 µM for both lenalidomide and pomalidomide. researchgate.net Another study reported IC50 values of 3 µM for both lenalidomide and pomalidomide in binding to the CRBN-DDB1 complex, compared to 30 µM for thalidomide.

The phthalimide (B116566) ring of pomalidomide offers positions for chemical modification to attach the linker and to modulate binding affinity and selectivity. Modifications at the C4 and C5 positions of the phthalimide ring have been extensively explored. The 4-amino group of pomalidomide is solvent-exposed and can form a crucial water-mediated hydrogen bond, which is important for the recruitment of certain neosubstrates like IKZF1. biorxiv.orgnih.gov

Interestingly, the position of linker attachment on the pomalidomide core can influence neosubstrate degradation. Attaching the linker at the C5 position of the phthalimide unit has been observed to reduce the degradation of the natural neosubstrate IKZF1. nih.gov This suggests that modifications at this position can be leveraged to create more selective PROTACs by minimizing off-target effects on endogenous CRBN substrates.

Furthermore, creating "bumped" pomalidomide analogs, where appropriately sized substituents are introduced at the C5 position, has been shown to reduce the off-target degradation of zinc-finger (ZF) proteins. broadinstitute.orgnih.govnih.gov This strategy is based on the hypothesis that these bulky groups can sterically hinder the binding of ZF domains to the CRBN-PROTAC complex without significantly compromising the PROTAC's ability to bind CRBN itself. nih.gov

Table 1: Binding Affinities of Pomalidomide and Related Compounds to CRBN

| Compound | Reported IC50 | Cell Line/System | Reference |

| Pomalidomide | ~2 µM | U266 myeloma extracts | researchgate.net |

| Lenalidomide | ~2 µM | U266 myeloma extracts | researchgate.net |

| Pomalidomide | 3 µM | CRBN-DDB1 complex | |

| Lenalidomide | 3 µM | CRBN-DDB1 complex | |

| Thalidomide | 30 µM | CRBN-DDB1 complex |

This table summarizes the reported binding affinities of pomalidomide and related immunomodulatory drugs (IMiDs) to the Cereblon (CRBN) E3 ligase. The IC50 value represents the concentration of the compound required to inhibit 50% of CRBN binding.

Linker Optimization in Pomalidomide-5'-C6-OH Derived PROTACs

Investigating the Influence of Linker Length (C6) and Composition

The length of the linker is a crucial parameter that needs to be optimized for each specific target protein and E3 ligase pair. nih.govsigmaaldrich.comrsc.org An optimal linker length facilitates the productive formation of the ternary complex, while a suboptimal length can lead to steric clashes or an inability to bridge the two proteins effectively. researchgate.net The C6 alkyl chain in this compound provides a specific starting point for linker design.

Studies have shown that both excessively long and short linkers can be detrimental to PROTAC activity. researchgate.net For instance, in the development of estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal for degradation. nih.govsigmaaldrich.comrsc.org In another study on p300 degraders, a general trend was observed where PROTACs with longer linkers were more effective. scholaris.ca Conversely, for certain Bruton's tyrosine kinase (BTK) PROTACs, longer linkers led to a lack of positive cooperativity in the ternary complex formation. nih.gov

The composition of the linker, typically involving alkyl chains or polyethylene (B3416737) glycol (PEG) units, also influences the physicochemical properties of the PROTAC, such as solubility and cell permeability. nih.gov PEG linkers, for example, can increase the hydrophilicity of the molecule. The choice between an alkyl and a PEG linker can also subtly affect degradation efficiency, potentially through specific interactions with the protein surfaces. nih.gov

Impact of Linker Rigidity and Flexibility on Degradation Efficiency

The flexibility of the linker is another key factor in PROTAC design. Flexible linkers, such as long alkyl or PEG chains, are the most commonly used and can allow the PROTAC to adopt a range of conformations, which can be crucial for finding a productive binding mode within the ternary complex. nih.gov However, this flexibility can also come at an entropic cost upon binding. nih.gov

Introducing rigid elements, such as phenyl rings or alkynes, into the linker can improve the stability of the ternary complex by reducing the entropic penalty of binding and potentially introducing new favorable interactions. nih.govnih.gov However, increased rigidity can also restrict the conformational freedom required for the initial formation of the ternary complex. nih.gov For example, replacing a flexible PEG linker with a rigid disubstituted phenyl ring in an androgen receptor (AR)-targeting PROTAC resulted in a complete loss of degradation activity. nih.gov This highlights the delicate balance between flexibility and rigidity that must be achieved for optimal PROTAC performance.

Strategies for Enhancing Target Selectivity and Mitigating Off-Target Degradation

A significant challenge in the development of pomalidomide-based PROTACs is the potential for off-target degradation of other proteins, particularly endogenous substrates of CRBN. broadinstitute.orgresearchgate.net This can lead to unwanted cellular effects and potential toxicity.

Minimizing Degradation of Zinc-Finger Proteins and Other Endogenous Substrates

Pomalidomide itself is known to induce the degradation of certain zinc-finger (ZF) transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3). rsc.orgbiorxiv.org This "off-target" activity can be carried over to pomalidomide-based PROTACs. broadinstitute.orgresearchgate.netresearchgate.net

A key strategy to mitigate this is the rational design of the pomalidomide moiety. As mentioned earlier, introducing bulky substituents at the C5 position of the phthalimide ring can effectively "bump off" ZF proteins from binding to the CRBN-PROTAC complex, thereby reducing their degradation. broadinstitute.orgnih.govnih.govresearchgate.net This approach has been successfully applied to develop anaplastic lymphoma kinase (ALK)-targeting PROTACs with enhanced potency and minimal off-target ZF degradation. broadinstitute.orgresearchgate.net

Another approach involves modifying the linker attachment point. Studies have shown that attaching the linker at the C5 position of the phthalimide ring can reduce the degradation of IKZF1 compared to attachment at other positions. nih.gov This provides another handle for fine-tuning the selectivity profile of pomalidomide-based PROTACs.

Computational and In Silico Approaches in this compound PROTAC Design

The complexity of PROTACs, with their large size and multiple interacting components, makes their rational design challenging. dundee.ac.uknih.gov Computational and in silico methods are increasingly being employed to guide and accelerate the design process. dundee.ac.uknih.govnih.govresearchgate.net

These approaches can be used to model the structure of the ternary complex, predict the binding affinities of the PROTAC to both the target protein and the E3 ligase, and evaluate the stability of the resulting complex. nih.govresearchgate.netacs.org Molecular dynamics (MD) simulations, for example, can be used to explore the conformational landscape of the PROTAC and the ternary complex, providing insights into the key interactions that drive complex formation and stability. researchgate.netacs.org

In silico tools can also be used to predict the physicochemical properties of PROTACs, such as cell permeability, which is a critical factor for their biological activity. acs.org By modeling and screening virtual libraries of PROTAC candidates, computational methods can help prioritize the most promising compounds for synthesis and experimental testing, thereby saving time and resources. nih.gov For instance, methods are being developed to distinguish between native and non-native ternary complex poses based on their occupancy times in MD simulations. researchgate.net

Molecular Docking and Dynamics Simulations for Ternary Complex Prediction

To rationally design effective this compound based PROTACs, computational methods play an indispensable role. Molecular docking and molecular dynamics (MD) simulations are powerful tools used to predict and analyze the formation and stability of the ternary complex (Target Protein - PROTAC - CRBN).

Molecular docking studies are employed to predict the preferred binding modes of the PROTAC within the binding pockets of both the target protein and CRBN. arxiv.orgrsc.org For a this compound based PROTAC, docking simulations would assess how the pomalidomide moiety sits (B43327) within the CRBN binding site and how the warhead interacts with the target protein. Crucially, these simulations also help to visualize the spatial orientation of the entire PROTAC, providing insights into whether the C6 linker can effectively bridge the two proteins. The binding free energies calculated from docking can offer a preliminary ranking of different PROTAC designs. arxiv.org

Following docking, molecular dynamics simulations provide a more dynamic and detailed picture of the ternary complex. biorxiv.org MD simulations can assess the stability of the predicted ternary complex over time, taking into account the flexibility of the proteins and the PROTAC. nih.gov For this compound based PROTACs, MD simulations can reveal key protein-protein and protein-linker interactions that contribute to the stability of the complex. These simulations can highlight the role of the C6 linker's flexibility and the potential hydrogen bonding interactions of the terminal hydroxyl group. By analyzing the conformational changes and interaction energies throughout the simulation, researchers can gain a deeper understanding of the factors that promote a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein. biorxiv.org

Machine Learning and AI in PROTAC Design and Optimization

The vast chemical space and the complex interplay of factors governing PROTAC efficacy make traditional trial-and-error approaches to optimization both time-consuming and resource-intensive. aganitha.ai Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the design and optimization of PROTACs, including those based on this compound. researchgate.netfigshare.com

ML models can be trained on large datasets of existing PROTACs, including their structural features and experimentally determined degradation activities (e.g., DC50 and Dmax values). openreview.netarxiv.org For pomalidomide-based PROTACs, these datasets would include information on various linkers, warheads, and target proteins. By learning the complex relationships within these datasets, ML models can then predict the degradation potential of novel PROTAC designs. arxiv.orgresearchgate.net For instance, a model could predict the likelihood of a new this compound based PROTAC effectively degrading a specific target protein.

ML models are also being developed to predict key pharmacokinetic properties of PROTACs, such as cell permeability, which is a significant challenge for these relatively large molecules. acs.orgnih.govacs.org By integrating predictions of both degradation activity and drug-like properties, AI and ML can provide a more holistic and efficient framework for the design and optimization of next-generation this compound based PROTACs. The continued development and application of these computational tools hold immense promise for accelerating the discovery of novel protein-degrading therapeutics. aganitha.ai

Preclinical Pharmacological and Biological Evaluation of Pomalidomide 5 C6 Oh Derived Protacs

In Vitro Assessment of Targeted Protein Degradation Efficacy

The initial evaluation of any novel PROTAC involves a rigorous in vitro assessment to confirm its ability to induce the degradation of the target protein in a controlled cellular environment. This process typically involves quantitative analysis of protein knockdown, characterization of the concentration- and time-dependent degradation profiles, and profiling the selectivity of the degrader.

Quantitative Analysis of Protein Knockdown in Cellular Systems

A primary measure of a PROTAC's effectiveness is its ability to reduce the levels of the target protein within cancer cell lines. This is often quantified by determining the DC50 (concentration required to degrade 50% of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).

For instance, in a study focused on developing selective degraders for histone deacetylase 8 (HDAC8), a pomalidomide-based PROTAC, compound ZQ-23 , demonstrated significant and selective degradation of HDAC8 with a DC50 of 147 nM and a Dmax of 93%. nih.gov This indicates a high degree of potency and efficiency in knocking down the target protein.

Similarly, novel pomalidomide-based PROTACs targeting the Epidermal Growth Factor Receptor (EGFR) have been developed and evaluated. One such compound, compound 16 , was found to effectively degrade the EGFR protein, achieving a Dmax of 96% after 72 hours of treatment in tested cancer cell lines. nih.gov

| Compound | Target Protein | Cell Line(s) | DC50 (nM) | Dmax (%) | Source |

| ZQ-23 | HDAC8 | Not Specified | 147 | 93 | nih.gov |

| Compound 16 | EGFR | MCF-7, HepG-2, HCT-116, A549 | Not Reported | 96 | nih.gov |

Concentration- and Time-Dependent Degradation Profiles

The dynamics of protein degradation are critical to understanding a PROTAC's mechanism of action. This is assessed by treating cells with varying concentrations of the PROTAC over different time points.

For compound ZQ-23 , the degradation of HDAC8 was observed to begin approximately 2 hours after treatment, with the maximal degradation effect achieved at 10 hours. nih.gov Interestingly, the level of HDAC8 partially recovered within 24 hours, highlighting the dynamic nature of PROTAC-mediated degradation. nih.gov This time-dependent profile provides valuable information for determining optimal treatment schedules in future studies.

| Compound | Target Protein | Time Point | Degradation Level | Source |

| ZQ-23 | HDAC8 | 2 hours | Degradation initiated | nih.gov |

| 10 hours | Maximal degradation (93%) | nih.gov | ||

| 24 hours | Partial recovery | nih.gov | ||

| Compound 16 | EGFR | 72 hours | 96% degradation | nih.gov |

Selectivity Profiling Against Related and Unrelated Proteins

An ideal PROTAC should selectively degrade its intended target without affecting other proteins, particularly those that are structurally related or part of the same protein family. This selectivity is crucial to minimize off-target effects and potential toxicity.

Compound ZQ-23 exhibited high selectivity for HDAC8, showing no degradation of the related histone deacetylases HDAC1 and HDAC3 at all tested concentrations. nih.gov This demonstrates the potential for designing highly specific degraders even within a family of related proteins.

Concerns have been raised about the potential for pomalidomide-based PROTACs to induce off-target degradation of zinc-finger (ZF) proteins. nih.gov To address this, researchers have explored modifications to the pomalidomide (B1683931) scaffold. For example, adding a fluoro group at the C6 position of pomalidomide has been investigated as a strategy to minimize off-target ZF degradation. nih.gov This highlights the importance of the specific chemical structure of the pomalidomide-linker in determining the selectivity profile of the resulting PROTAC.

Functional Consequences of Targeted Degradation in Cellular Models

Beyond simply demonstrating protein knockdown, it is essential to assess the functional impact of targeted degradation on cellular behavior. This includes evaluating changes in cell growth, proliferation, viability, and the modulation of specific intracellular signaling pathways.

Cellular Phenotype Modulation upon Targeted Protein Degradation

The degradation of a key cellular protein is expected to result in a measurable change in the cellular phenotype. For pomalidomide-based PROTACs targeting EGFR, a significant anti-proliferative effect was observed in various cancer cell lines.

Compound 16 was found to be significantly more potent than the EGFR inhibitor erlotinib (B232) against MCF-7 (breast cancer), HepG-2 (liver cancer), HCT-116 (colon cancer), and A549 (lung cancer) cells. nih.gov For example, it was 5.55 times more active than erlotinib against MCF-7 cells. nih.gov Another compound, compound 15 , was even more active than the chemotherapy drug doxorubicin (B1662922) against the four tested cell lines. nih.gov

| Compound | Cell Line | Antiproliferative Activity (Compared to Erlotinib) | Source |

| Compound 16 | MCF-7 | 5.55x more active | nih.gov |

| HepG-2 | 4.34x more active | nih.gov | |

| HCT-116 | 5.04x more active | nih.gov | |

| A549 | 7.18x more active | nih.gov |

Modulation of Specific Intracellular Signaling Pathways and Protein Expression

Targeted protein degradation can have downstream effects on various signaling pathways within the cell. For instance, the degradation of HDAC8 by ZQ-23 led to a dose-dependent increase in the levels of acetylated SMC-3, a known substrate of HDAC8. nih.gov This confirms that the degradation of the target protein has the intended functional consequence on its downstream signaling.

In the case of the EGFR-targeting compound 16 , its application to MCF-7 cells led to a significant increase in apoptosis (programmed cell death). nih.gov The early apoptosis ratio increased from 0.67% to 4.18%, and the late apoptosis ratio increased from 0.56% to 5.07%. nih.gov This was accompanied by an increase in the levels of caspase-3, a key executioner protein in the apoptotic pathway. nih.gov These findings demonstrate that the degradation of EGFR by this pomalidomide-based PROTAC effectively triggers the cell death machinery in cancer cells.

Induction of Specific Cellular Responses (e.g., autophagy)

The primary mechanism of action for pomalidomide-based PROTACs involves directing the ubiquitin-proteasome system (UPS) to degrade a specific target protein. This process is initiated when the PROTAC forms a ternary complex between the CRBN E3 ligase and the protein of interest. This proximity induces the transfer of ubiquitin chains to the target protein, marking it for destruction by the 26S proteasome.

This targeted degradation pathway is distinct from autophagy, another major cellular degradation process that involves sequestering cytoplasmic components into autophagosomes, which then fuse with lysosomes for degradation. Research into pomalidomide-derived PROTACs confirms their reliance on the proteasome. For instance, a mechanistic study of ZQ-23, a pomalidomide-based PROTAC designed to degrade histone deacetylase 8 (HDAC8), demonstrated that it degrades its target through the ubiquitin-proteasome pathway. nih.gov The study explicitly notes that this degradation does not occur via the lysosome system, which is central to autophagy. nih.gov Therefore, while autophagy is a critical cellular process, it is not the specific response induced by this class of pomalidomide-derived PROTACs to achieve protein degradation.

Pharmacodynamic Responses in Preclinical In Vivo Systems

Translating the in vitro activity of PROTACs into in vivo settings is a critical step in preclinical development. Pharmacodynamic studies in animal models are essential to confirm that a PROTAC can reach its target tissue, engage the target protein, and elicit the desired degradation effect, providing proof-of-concept for its therapeutic potential.

A primary pharmacodynamic endpoint for a PROTAC in an animal model is the direct measurement of target protein levels in relevant tissues or tumors over time. The goal is to demonstrate robust, selective, and durable degradation of the protein of interest. The design of the PROTAC, including the nature and attachment point of the linker to the pomalidomide moiety, is crucial. Modifications at the C5 position of the pomalidomide ring are strategically employed to enhance potency and minimize the off-target degradation of other proteins, such as native zinc-finger proteins. researchgate.net

While in vivo data for a specific Pomalidomide-5'-C6-OH PROTAC is not extensively published, the preclinical evaluation pipeline relies on robust in vitro degradation data to select candidates for animal studies. For example, the pomalidomide-based HDAC8 degrader, ZQ-23, exhibited potent and selective degradation in cell-based assays, which is a prerequisite for in vivo testing. nih.gov The degradation kinetics showed that the effect began approximately 2 hours after treatment, reached its maximum at 10 hours, and the protein levels started to recover within 24 hours. nih.gov This type of detailed kinetic data informs the design of dosing schedules in subsequent animal experiments.

Table 1: In Vitro Degradation Profile of HDAC8-Targeting PROTAC ZQ-23

| Compound | Target | DC₅₀ (nM) | Dₘₐₓ (%) | Degradation Onset | Maximal Degradation |

|---|---|---|---|---|---|

| ZQ-23 | HDAC8 | 147 | 93 | ~2 hours | 10 hours |

Data sourced from a study on pomalidomide-based PROTACs for selective HDAC8 degradation. nih.gov

This systematic approach, starting with precise in vitro characterization, is applied to the development of PROTACs for various targets, including anaplastic lymphoma kinase (ALK), where C5-pomalidomide analogs were developed to achieve enhanced potency and better selectivity. researchgate.net

The pharmacokinetic profile of a PROTAC—its absorption, distribution, metabolism, and excretion (ADME)—is a critical determinant of its in vivo efficacy. Achieving adequate systemic exposure and ensuring the PROTAC distributes to the target tissues are significant challenges, as these molecules are often larger and have less favorable physicochemical properties than traditional small-molecule drugs.

A key challenge noted in the development of pomalidomide-based PROTACs is achieving oral bioavailability. For example, Q2, a pomalidomide-based PROTAC targeting ALK, was reported to lack oral bioavailability, necessitating alternative administration routes for in vivo studies. acs.org The development of PROTACs with improved drug-like properties is an area of intense research. Medicinal chemistry efforts, including strategic modifications to the linker and the pomalidomide ligand at positions like C5, are aimed at optimizing solubility, permeability, and metabolic stability to enhance systemic exposure and enable effective delivery to target tissues. researchgate.netacs.org

Emerging Research Directions and Future Perspectives for Pomalidomide 5 C6 Oh

Exploration of Diverse Functionalizations at the 5'-C6-OH Moiety for Novel Conjugates

The terminal hydroxyl group of Pomalidomide-5'-C6-OH provides a strategic point for chemical modification, allowing for its incorporation into a wide array of novel conjugates. Researchers are actively exploring various chemical reactions to attach different linkers and protein-targeting ligands to this moiety. These efforts are crucial for optimizing the properties of the resulting PROTACs, as even minor changes to the linker can significantly impact the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. sigmaaldrich.comresearchgate.net

One area of intense investigation is the synthesis of libraries of PROTACs with diverse linker architectures. nih.gov By varying the length, rigidity, and chemical composition of the linker attached to the this compound core, scientists can empirically explore the structure-activity relationships that govern degradation efficiency. researchgate.net This approach has been facilitated by the development of more efficient synthetic methodologies that reduce reaction times and byproduct formation, enabling the rapid generation of PROTAC libraries for screening. researchgate.netnih.gov

Furthermore, the hydroxyl group can be converted to other functional groups, such as amines or azides, to facilitate different types of conjugation chemistries. For instance, Pomalidomide-C6-amine derivatives can be readily coupled with carboxylic acids on target protein ligands. sigmaaldrich.comtocris.com Similarly, azide-functionalized pomalidomide (B1683931) derivatives can participate in "click chemistry" reactions, offering a highly efficient and specific method for generating novel conjugates. tenovapharma.comtenovapharma.com

Development of Multi-Targeting or Selective Degrader Platforms Utilizing this compound

The modular nature of PROTACs, enabled by building blocks like this compound, has paved the way for the development of multi-targeting and highly selective degrader platforms. By conjugating this compound to ligands that bind to specific proteins of interest, researchers can create degraders for a wide range of therapeutic targets.

A significant focus has been on developing degraders for proteins implicated in cancer and other diseases. For example, pomalidomide-based PROTACs have been successfully designed to degrade proteins such as B-Raf, a key signaling molecule in many cancers. nih.gov The resulting degraders have shown the ability to induce cancer cell apoptosis and inhibit downstream signaling pathways. nih.gov

Moreover, research is ongoing to enhance the selectivity of these degraders. A key challenge with pomalidomide-based PROTACs is the potential for off-target degradation of endogenous zinc-finger proteins, which can lead to unwanted side effects. nih.govresearchgate.net To address this, scientists are exploring modifications to the pomalidomide scaffold, including at the C5 and C6 positions, to minimize these off-target effects while maintaining or even enhancing potency against the desired target. nih.gov This rational design approach aims to create a new generation of highly selective degrader platforms with improved therapeutic windows. nih.govresearchgate.net

Integration with Advanced Delivery Systems for Targeted Protein Degradation

To enhance the efficacy and reduce the systemic toxicity of protein degraders, researchers are exploring the integration of this compound-based PROTACs with advanced delivery systems. These systems aim to deliver the degrader specifically to the target cells or tissues, thereby increasing its local concentration and minimizing exposure to healthy tissues.

One promising approach is the use of antibody-drug conjugates (ADCs), where a PROTAC is attached to an antibody that recognizes a specific antigen on the surface of cancer cells. This strategy allows for the targeted delivery of the degrader to the tumor site. Other delivery strategies being investigated include encapsulation of PROTACs in nanoparticles or liposomes to improve their solubility, stability, and pharmacokinetic properties.

The development of such targeted delivery systems is a critical step towards translating the full potential of targeted protein degradation into clinical practice. By combining the potent and catalytic activity of PROTACs with the precision of advanced delivery technologies, it may be possible to achieve more effective and safer therapies for a wide range of diseases.

Addressing Resistance Mechanisms to Cereblon-Mediated Degradation in New PROTAC Designs

A significant challenge in the clinical application of therapies that rely on cereblon-mediated degradation is the development of resistance. nih.gov Resistance can arise through various mechanisms, including the downregulation of CRBN expression or mutations in the CRBN gene that prevent the binding of the pomalidomide moiety. nih.gov

To overcome these resistance mechanisms, researchers are designing new PROTACs that can function in the presence of reduced CRBN levels or that can engage mutated forms of CRBN. One strategy involves developing PROTACs with significantly higher affinity for CRBN, which may be more effective at lower CRBN concentrations. For instance, some next-generation degraders have demonstrated potency that is over 1,000 times greater than that of pomalidomide itself. nih.gov

Another approach is to explore alternative E3 ligases for PROTAC development. By creating PROTACs that recruit different E3 ligases, it may be possible to circumvent resistance mechanisms that are specific to the CRBN pathway. This diversification of E3 ligase recruiters is a key area of research in the field of targeted protein degradation.

Furthermore, studies are investigating the cellular pathways that contribute to pomalidomide resistance. For example, research in multiple myeloma has shown that the complement system is suppressed in patients resistant to pomalidomide. nih.gov Understanding these resistance mechanisms at a molecular level will be crucial for designing the next generation of PROTACs that can maintain their efficacy in the face of evolving resistance.

Q & A

Q. How can researchers leverage multi-omics data to uncover novel mechanisms of action for this compound?

- Methodological Answer : Integrate RNA-seq, proteomics, and metabolomics data via pathway enrichment tools (e.g., GSEA, MetaboAnalyst). Use network pharmacology to map protein-protein interactions and validate hubs via CRISPRi knockdowns. Apply machine learning (e.g., Random Forest) to prioritize candidate pathways .

Methodological Frameworks

- Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in conflicting results. Use meta-analysis with random-effects models to quantify heterogeneity .

- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and use factorial designs to test multiple variables efficiently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.